Dibenzyl ether

概要

説明

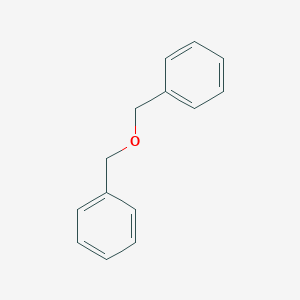

Dibenzyl ether (DBE, C₁₄H₁₄O) is an aromatic ether consisting of two benzyl groups linked by an oxygen atom. It is a colorless to pale yellow liquid with a faint, sweet odor, insoluble in water but miscible with organic solvents like ethanol and chloroform . Synthesized via the Williamson ether synthesis, DBE serves as a protecting group for alcohols in organic synthesis, a solvent in polymer production, and a GFP-friendly tissue-clearing agent in microscopy . Its low toxicity and stability under mild conditions make it valuable in pharmaceuticals and materials science, though it is flammable and requires careful handling .

作用機序

Target of Action

Dibenzyl ether is an organic compound with the formula (C6H5CH2)2O . It is classified as an ether derived from benzyl alcohol .

Mode of Action

The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

It’s known that ethers can undergo reactions such as acidic cleavage, forming different products depending on the conditions .

Pharmacokinetics

One study on a resorcinol this compound-based compound showed improved pharmacokinetics, with a half-life of approximately 20 hours and an oral bioavailability of 12% .

Result of Action

The result of this compound’s action largely depends on its application. In organic synthesis, it can act as a solvent and reagent, facilitating the dissolution and reaction of polar and nonpolar substrates . In the presence of strong acids, it can undergo cleavage reactions, resulting in various products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it can react with strong oxidizing agents and may burn readily . It’s also noted that this compound can decompose into benzaldehyde when exposed to moisture in the air .

生物活性

Dibenzyl ether (DBE), also known as benzyl oxide, is an aromatic ether with the chemical formula . It has garnered interest in various fields, including organic chemistry, pharmacology, and agricultural sciences, due to its diverse biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is synthesized through the reaction of benzyl alcohol or through the dehydration of benzyl alcohol in the presence of acid catalysts. Its structure consists of two benzyl groups connected by an oxygen atom, which contributes to its unique chemical properties and reactivity.

1. Antifungal and Insecticidal Properties

Research has indicated that this compound derivatives exhibit significant antifungal and insecticidal activities. A study focusing on novel benzamide derivatives containing a diphenyl ether moiety demonstrated that certain compounds showed promising antifungal activity against several plant pathogens, with effective concentrations (EC50) significantly lower than traditional fungicides like carbendazim .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| 17 | Sclerotinia ampelimum | 0.95 |

| 9 | R. solani | 3.19 |

| 16 | Fusarium graminearum | 1.70 |

The study concluded that this compound derivatives could serve as potential lead compounds for further structural optimization in the development of effective fungicides .

2. Metabolic Role and Biomarker Potential

This compound has been detected in various food sources, including dills, suggesting its potential as a biomarker for dietary intake. Although it has not been quantified extensively in biological samples, its presence indicates possible metabolic pathways involving this compound that merit further exploration .

3. Catalytic Activity

This compound also displays catalytic properties when subjected to specific conditions. For instance, it decomposes over alumina at elevated temperatures (340°C), yielding products such as benzaldehyde and toluene in a 1:1 ratio. This reaction illustrates its potential utility in organic synthesis and catalysis .

Table 2: Decomposition Products of this compound

| Reaction Conditions | Main Products | Ratio |

|---|---|---|

| Temperature: 340°C | Benzaldehyde | 1 |

| Toluene | 1 |

Case Study 1: Antifungal Efficacy

A recent investigation into this compound derivatives revealed that compound M8 exhibited over 93% antifungal activity against multiple pathogens at a concentration of just , outperforming established fungicides like boscalid . This study highlights the potential for developing new antifungal agents based on this compound's structure.

Case Study 2: Photosynthesis of Hydrogen Peroxide

Another innovative study explored a photocatalyst-free method for synthesizing hydrogen peroxide from this compound and oxygen under light irradiation. The process achieved an impressive apparent quantum yield (AQY) of , showcasing this compound's versatility beyond traditional applications .

科学的研究の応用

Key Properties:

- Boiling Point : 298-301°C

- Melting Point : -30°C

- Solubility : Insoluble in water; soluble in organic solvents such as ethanol and chloroform .

Applications in Scientific Research

This compound's unique properties make it a valuable compound in various scientific applications:

1. Organic Synthesis

this compound is primarily utilized as a protecting group for alcohols during organic synthesis. This application is crucial when chemists need to prevent alcohol functional groups from participating in unwanted reactions during multi-step synthesis processes. After completing the necessary reactions, this compound can be selectively removed to reveal the original alcohol .

2. Tissue Clearing and Imaging

Recent studies have demonstrated the effectiveness of this compound as a tissue clearing agent for biological samples. It has been employed as a medium for clearing mouse brain tissues, facilitating three-dimensional imaging techniques that enhance visualization in microscopy .

3. Polymer Production

In polymer chemistry, this compound serves as a chain transfer agent during polymerization processes. This role is significant for controlling polymer length and molecular weight, thus tailoring specific properties required for industrial applications .

Industrial Applications

This compound is also extensively used across various industries:

1. Plasticizers

It acts as a plasticizer for nitrocellulose and synthetic rubber, improving flexibility and durability in materials used for coatings and adhesives .

2. Solvent in Perfumery and Flavoring

In the flavor and fragrance industry, this compound is utilized as a solvent and precursor for synthesizing aroma compounds, contributing to the formulation of flavors in food products like chewing gum .

3. Research and Development

this compound finds applications in research laboratories for various chemical experiments. Its low toxicity profile makes it suitable for use in sensitive experimental setups .

Case Study 1: Tissue Clearing Protocol

A study conducted on using this compound for tissue clearing involved developing detailed protocols that improved imaging techniques for biological samples. The results indicated enhanced clarity and detail in three-dimensional imaging of solvent-cleared organs, showcasing its potential in biomedical research .

Case Study 2: Polymerization Reactions

Research on this compound's role as a chain transfer agent highlighted its effectiveness in controlling polymer characteristics during synthesis. By adjusting the concentration of this compound, researchers could manipulate the molecular weight of polymers, leading to tailored properties suitable for specific applications .

Safety Profile

Despite its wide applications, safety considerations are paramount when handling this compound. It is generally regarded as low toxicity but can cause irritation to the eyes, skin, and respiratory system upon exposure. Moreover, it is highly reactive with strong oxidizing agents, necessitating careful handling practices in laboratory settings .

Q & A

Basic Research Questions

Q. How can dibenzyl ether be isolated as a reaction byproduct, and what analytical methods confirm its presence?

this compound is often isolated via flash chromatography using gradients of CH₂Cl₂-hexane (10–20% CH₂Cl₂) after reactions like Diels-Alder syntheses. Its presence can be confirmed by NMR spectroscopy , where distinct signals (e.g., aromatic protons) differentiate it from primary products. Fractions containing this compound may require repeated chromatography for purity .

Q. What role does this compound play as a solvent in nanoparticle synthesis?

this compound serves as a high-boiling-point solvent (240–270°C) in the synthesis of cobalt-based nanoparticles. Key parameters include surfactant choice (PVP or oleic acid), reductant ratios (2–8 mol), and ramp rates (1–10°C·min⁻¹). Its stability under reflux enables controlled crystal growth, validated by X-ray diffraction .

Q. How does this compound compare to other benzyl-type protecting groups in organic synthesis?

Unlike acid-labile p-methoxybenzyl ethers, dibenzyl ethers are stable under acidic conditions but require harsher methods (e.g., hydrogenolysis) for cleavage. They are introduced via benzyl chloride under alkaline conditions, offering robust hydroxyl protection in multistep syntheses .

Q. What are common byproducts of this compound formation in alcohol oxidation reactions?

Photocatalytic oxidation of benzyl alcohol produces this compound and benzyl chloride via halide elimination and etherification . GC-MS analysis (retention times: 5.72–10.43 min) quantifies these byproducts, with this compound typically dominating (12.6:1 ratio to benzyl chloride) .

Q. How is this compound utilized in phase-transfer catalysis (PTC)?

Magnetic Janus particles (e.g., Fe₃O4 & P(GMA-AA-DVB)) catalyze this compound synthesis from benzyl alcohol and benzyl bromide. Optimized conditions (2.5 h, 99% yield) involve catalyst recycling (97% efficiency after 8 cycles), validated by HPLC and FTIR .

Advanced Research Questions

Q. How can factorial design optimize this compound-mediated nanoparticle synthesis?

A factorial experimental design systematically tests variables: cobalt acetate concentration (0.05–0.15 mol·L⁻¹), surfactant type (PVP vs. oleic acid), and reductant ratios. Response surfaces identify optimal conditions for particle size and crystallinity, validated by TEM and XRD .

Q. What mechanistic insights explain this compound’s role in amine alkylation?

In TiOH-catalyzed N-alkylation, this compound acts as an intermediate formed via benzyl alcohol coupling. Time-course studies (GC-MS) show its gradual conversion to secondary amines, suggesting a two-step mechanism: (1) etherification and (2) amine formation .

Q. How do Brønsted vs. Lewis acid sites influence this compound formation in catalysis?

On MoO₃/Al₂O₃ catalysts, Brønsted acid sites drive benzylation of anisole, while Lewis acid sites promote this compound formation via benzyl alcohol dehydration. Calcination temperature (up to 1073 K) enhances Brønsted acidity, confirmed by pyridine-IR .

Q. What kinetic models describe this compound hydrodeoxygenation (HDO)?

HDO under thermal (340°C) vs. catalytic (300°C) conditions follows pseudo-first-order kinetics. GC-MS profiles show faster toluene production catalytically, with activation energies calculated via Arrhenius plots. Competing pathways (direct C-O cleavage vs. hydrogenation) are modeled .

Q. How does 2H-MoS₂ catalyze this compound in Radical-Friedel–Crafts reactions?

MoS₂ cleaves this compound into benzyl radicals, initiating arene benzylation. Hammett studies (σ⁺ = −0.28) confirm a radical mechanism , with 94–95% yields in 30 min at 140°C. Catalyst recyclability (4 cycles) is demonstrated via XPS and XRD .

Q. How can equilibrium control improve selectivity in this compound halogenation?

In ionic liquid systems, this compound and benzyl chloride exist in equilibrium. Water removal (e.g., molecular sieves) shifts equilibrium toward benzyl chloride, increasing yields from 65% to >90%. ¹H NMR monitors real-time conversion .

Q. What synthetic strategies employ this compound in complex phosphorylation?

Dibenzyl ethers protect hydroxyl groups during phosphorylation. For example, benzyl ether deprotection (via HCOOH/Pd) precedes coupling with phosphoramidites, followed by oxidation to phosphates. Purity is confirmed by ³¹P NMR and HPLC-MS .

Q. Methodological Guidelines

- Byproduct Analysis : Use GC-MS with internal standards for quantification .

- Catalyst Characterization : Combine XRD, TEM, and surface acidity probes (e.g., NH₃-TPD) .

- Kinetic Modeling : Employ time-course sampling and Arrhenius regression .

- Mechanistic Probes : Radical traps (e.g., TEMPO) and isotopic labeling (D₂O, ¹³C) clarify pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Dibenzyl ether is compared to benzyl phenyl ether (C₁₃H₁₂O) and diphenyl ether (C₁₂H₁₀O) in terms of hydrogen bonding and conformational flexibility. Unlike diphenyl ether, which has rigid aryl-aryl linkages, DBE’s -CH₂-O-CH₂- bridge allows π-stacking between benzyl groups, influencing its reactivity and solubility . Hydrogen bonding studies using ¹⁷O NQR spectroscopy reveal that DBE exhibits weaker hydrogen-bonding interactions compared to hydrogen-bonded analogs like benzyl benzoate, affecting its vapor pressure and solubility .

Table 1: Physical Properties of Aromatic Ethers

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|

| This compound | 298–301 | -30 | Insoluble |

| Benzyl Phenyl Ether | 305 | 5–7 | Insoluble |

| Diphenyl Ether | 258 | 28 | Slightly Soluble |

Thermodynamic and Energetic Properties

For dehydrogenation, DBE’s enthalpy (ΔH) and Gibbs free energy (ΔG) are less favorable, requiring higher temperatures for hydrogen release . Conversely, methoxy-substituted ethers (e.g., 2-methoxynaphthalene) show improved thermodynamics due to oxygen’s electron-withdrawing effects .

Table 2: Thermodynamic Data for Hydrogenation/Dehydrogenation Reactions

| Compound | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| This compound | +142.3 | +98.5 |

| 1,3-Diphenylpropane | +128.7 | +85.2 |

| 2-Methoxynaphthalene | +115.4 | +72.8 |

Byproduct Formation in Esterification

In benzyl ester synthesis using SiO₂-Nb catalysts, DBE forms as a major byproduct (up to 30.3% yield) during catalyst reuse, competing with benzyl oxalate production. This contrasts with benzyl phenyl ether, which shows minimal byproduct formation under similar conditions .

Table 3: Byproduct Yields in Catalyst Reuse

| Catalyst Reuse Cycle | This compound Yield (%) | Benzyl Oxalate Yield (%) |

|---|---|---|

| 1st | 0.00 | 75.92 |

| 2nd | 17.88 | 62.66 |

| 3rd | 30.30 | 30.30 |

Hydrogenolysis Pathways

Under CoRuP/SiO₂ catalysis, DBE undergoes hydrogenolysis via α-C–O bond cleavage, yielding toluene (25.6%) and m-cresol (37.4%). In contrast, benzyl phenyl ether produces phenol and benzene, highlighting DBE’s preference for aliphatic bond cleavage .

Tissue Clearing in Microscopy

DBE outperforms benzyl alcohol/benzoate mixtures in preserving GFP fluorescence during tissue clearing, offering superior transparency and minimal fluorescence quenching in neural samples .

Solvent and Plasticizer

Unlike diphenyl ether, DBE acts as a plasticizer for nitrocellulose and synthetic rubber, leveraging its low volatility and compatibility with hydrophobic polymers .

特性

IUPAC Name |

phenylmethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDVGSVTJDSBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025819 | |

| Record name | Dibenzyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045 | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, VERY PALE YELLOW | |

CAS No. |

103-50-4 | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6CNO27RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C | |

| Record name | DIBENZYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibenzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。